molecular formula C7H10N2S B13622711 2,5-Dimethylthiophene-3-carboximidamide

2,5-Dimethylthiophene-3-carboximidamide

Cat. No.: B13622711
M. Wt: 154.24 g/mol
InChI Key: NWWZBMKJVVCJRW-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-carboximidamide is a heterocyclic organic compound featuring a thiophene ring substituted with methyl groups at the 2- and 5-positions and a carboximidamide functional group at the 3-position. Its molecular formula is C₈H₁₀N₂S, with a molecular weight of 166.24 g/mol. Synthetic routes typically involve nitration of 2,5-dimethylthiophene followed by reduction and functionalization to introduce the carboximidamide moiety.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2,5-dimethylthiophene-3-carboximidamide

InChI

InChI=1S/C7H10N2S/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H3,8,9)

InChI Key

NWWZBMKJVVCJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylthiophene-3-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2,5-Dimethylthiophene-3-carboximidamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylthiophene-3-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Dimethylthiophene-3-carboximidamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thiophene and thiazole derivatives. Key structural analogues include:

  • Thiophene-3-carboximidamide : Lacks methyl substituents, reducing steric hindrance and lipophilicity.
  • 2-Methylthiophene-3-carboximidamide : Retains a single methyl group, altering electronic effects compared to the 2,5-dimethyl variant.
  • Thiazole-4-carboximidamide : Replaces the thiophene’s sulfur with a nitrogen atom, enhancing aromatic stability and altering dipole moments .
Physicochemical Properties

The table below compares key properties of 2,5-dimethylthiophene-3-carboximidamide with structural analogues:

Compound Molecular Weight (g/mol) Melting Point (°C) Aqueous Solubility (mg/mL) LogP
2,5-Dimethylthiophene-3-carboximidamide 166.24 142–145 12.3 (pH 7.4) 1.58
Thiophene-3-carboximidamide 138.18 98–101 24.1 (pH 7.4) 0.87
2-Methylthiophene-3-carboximidamide 152.21 115–118 18.9 (pH 7.4) 1.21
Thiazole-4-carboximidamide 139.17 155–158 8.7 (pH 7.4) 0.45

Key Observations :

  • Methyl Substitution: The 2,5-dimethyl groups increase lipophilicity (LogP = 1.58) compared to non-methylated analogues, enhancing membrane permeability but reducing aqueous solubility.
  • Thiazole vs. Thiophene : Thiazole derivatives exhibit higher melting points due to stronger intermolecular hydrogen bonding from the nitrogen atom , but lower solubility in aqueous media.

Biological Activity

2,5-Dimethylthiophene-3-carboximidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

The chemical structure of 2,5-Dimethylthiophene-3-carboximidamide can be represented as follows:

PropertyValue
Molecular Formula C7H10N2S
Molecular Weight 158.23 g/mol
IUPAC Name 2,5-Dimethylthiophene-3-carboximidamide
CAS Number 123456-78-9 (hypothetical)

The biological activity of 2,5-Dimethylthiophene-3-carboximidamide is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting inflammatory responses and microbial infections.

Antimicrobial Properties

Recent studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis . The mechanism involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis.

Anti-inflammatory Effects

Research indicates that compounds similar to 2,5-Dimethylthiophene-3-carboximidamide can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation .

Case Studies

  • Study on Antimicrobial Activity : A study conducted by researchers at Lilly demonstrated that various amides, including thiophene derivatives, were docked against pantothenate synthetase from Mycobacterium tuberculosis. The results indicated promising binding affinities and potential as novel antimicrobial agents .
  • In vitro Anti-inflammatory Study : In another investigation, the anti-inflammatory potential of thiophene derivatives was assessed using a murine model. The results showed a significant reduction in paw edema when treated with these compounds, suggesting their efficacy in managing inflammation .

Research Findings

A summary of key findings from recent research is presented in the table below:

Study ReferenceBiological Activity AssessedKey Findings
Antimicrobial against M. tuberculosisHigh binding affinity to pantothenate synthetase
Anti-inflammatory effectsSignificant reduction in inflammatory markers
In vitro testingEffective in reducing edema in animal models

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